Alisol-A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

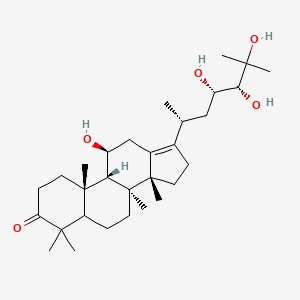

Molecular Formula |

C30H50O5 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22?,24+,25-,28+,29+,30+/m1/s1 |

InChI Key |

HNOSJVWYGXOFRP-VDPQESLVSA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Alisol A: A Technical Guide to its Discovery, Isolation, and Biological Significance

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol A, a protostane-type triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides an in-depth overview of the discovery and isolation of Alisol A, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the key quantitative data on its biological activities, including anti-cancer, anti-inflammatory, and anti-atherosclerotic effects. The underlying molecular mechanisms of action, primarily the modulation of critical signaling pathways such as AMPK/SIRT1, JNK/p38 MAPK, and Hippo, are also elucidated. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of Alisol A.

Introduction

Alisma orientale (Sam.) Juz., a perennial aquatic plant, has a long history of use in traditional Chinese medicine for treating various ailments, including edema, dysuria, and hyperlipidemia. Modern phytochemical investigations have revealed that the therapeutic effects of Alisma orientale are largely attributable to its rich content of triterpenoids, with the alisols being a prominent class of bioactive constituents. Among them, Alisol A has garnered significant scientific attention for its potent and multifaceted pharmacological activities.[1][2] This tetracyclic triterpenoid has demonstrated significant potential in preclinical studies as an anti-cancer, anti-inflammatory, and anti-atherosclerotic agent, making it a valuable lead compound for drug development.[1][3]

This technical guide provides a comprehensive overview of the discovery and isolation of Alisol A from Alisma orientale. It includes detailed, synthesized experimental protocols for its extraction, fractionation, and purification, as well as a summary of the quantitative data related to its biological activities. Additionally, the key signaling pathways modulated by Alisol A are visually represented to facilitate a deeper understanding of its mechanisms of action.

Discovery and Isolation of Alisol A from Alisma orientale

The discovery of Alisol A and other related triterpenoids from Alisma orientale has been the result of systematic phytochemical investigations of this traditional medicinal plant. The isolation process typically involves a multi-step procedure that includes solvent extraction followed by various chromatographic techniques to separate and purify the individual compounds.

General Experimental Workflow for Isolation

The following workflow outlines the general procedure for the isolation and purification of Alisol A from the dried rhizomes of Alisma orientale.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for the isolation of triterpenoids from Alisma orientale.

2.2.1. Extraction

-

Preparation of Plant Material: Dried rhizomes of Alisma orientale are ground into a coarse powder.

-

Solvent Extraction: The powdered material is extracted with 95% ethanol under reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.[4]

-

Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation and Column Chromatography

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield different fractions. Alisol A is typically enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.[5]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with the polarity gradually increasing. For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Alisol A are identified by comparison with a reference standard and then combined.

-

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity Alisol A, a final purification step using preparative HPLC is often employed.[5]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[6]

-

Detection: UV detection at 210 nm.

-

Fraction Collection: The peak corresponding to Alisol A is collected. The purity of the collected fraction is confirmed by analytical HPLC.

Structural Elucidation

The structure of the isolated Alisol A is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.[4]

Quantitative Data on Biological Activities

Alisol A exhibits a wide range of biological activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-Cancer Activity of Alisol A

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | MTT | 8.112 | [7] |

| HCT-116 | Colorectal Cancer | MTT | ~40 | [8] |

| HT-29 | Colorectal Cancer | MTT | ~60 | [8] |

| SCC-9 | Oral Cancer | MTT | ~40 | [9] |

| HSC-3 | Oral Cancer | MTT | ~50 | [9] |

Table 2: Anti-Inflammatory Activity of Alisol A

| Cell Line | Stimulant | Parameter Measured | Effect | Concentration | Reference |

| HepG2 | Free Fatty Acids | IκBα downregulation | Prevented | 1 and 5 µM | [10] |

| ApoE-/- mice | High-fat diet | IL-6, ICAM-1, MMP-9 expression | Significantly inhibited | High-dose | [10] |

Signaling Pathways Modulated by Alisol A

Alisol A exerts its biological effects by modulating several key intracellular signaling pathways.

AMPK/SIRT1 Signaling Pathway

Alisol A has been shown to activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.[3][11] Activation of this pathway contributes to the anti-atherosclerotic effects of Alisol A.[3]

JNK/p38 MAPK Signaling Pathway

In cancer cells, Alisol A can induce apoptosis by activating the JNK and p38 MAPK signaling pathways.[1] This leads to the activation of caspases and ultimately, programmed cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 19885-10-0 | Alisol A [phytopurify.com]

- 5. benchchem.com [benchchem.com]

- 6. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alisol-A Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol A, a protostane-type tetracyclic triterpenoid (B12794562), and its derivatives are predominantly found in the rhizomes of Alisma species, such as Alisma orientale and Alisma plantago-aquatica. These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. Understanding the intricate biosynthetic pathway of Alisol A is crucial for the metabolic engineering of these high-value compounds and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Alisol A, detailing the key enzymatic steps, regulatory mechanisms, and available quantitative data.

Core Biosynthesis Pathway of Alisol A

The biosynthesis of Alisol A originates from the general terpenoid pathway, commencing with the mevalonate (B85504) (MVA) pathway in the cytoplasm. This foundational pathway provides the essential precursor, 2,3-oxidosqualene, for the synthesis of all triterpenoids.

From Acetyl-CoA to 2,3-Oxidosqualene: The Mevalonate Pathway

The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions, including the rate-limiting step catalyzed by HMG-CoA reductase (HMGR), converts HMG-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon intermediate, farnesyl pyrophosphate. Subsequently, squalene (B77637) synthase (SQS) joins two molecules of FPP in a head-to-head condensation to form the 30-carbon linear hydrocarbon, squalene. The final step in this initial phase is the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). This enzyme is a key rate-limiting step in triterpenoid biosynthesis and is subject to regulation by signaling molecules such as methyl jasmonate.

Spectroscopic and Mechanistic Insights into Alisol-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol-A is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This document provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols and insights into its biological signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural characterization. The chemical shifts are reported in parts per million (ppm) and were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-11 | 3.88 | ddd | 10.7, 10.7, 5.8 |

| H-23 | 3.76 | d | 9.0 |

| H-24 | 3.76 | d | 9.0 |

| H-21 | 1.01 | d | 7.0 |

| Me-18 | 1.00 | s | |

| Me-19 | 1.07 | s | |

| Me-26 | 1.21 | s | |

| Me-27 | 1.27 | s | |

| Me-28 | 1.05 | s | |

| Me-29 | 1.06 | s | |

| Me-30 | 1.13 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 39.4 | 16 | 35.5 |

| 2 | 28.1 | 17 | 50.3 |

| 3 | 220.5 | 18 | 16.2 |

| 4 | 47.5 | 19 | 18.5 |

| 5 | 57.0 | 20 | 36.9 |

| 6 | 21.7 | 21 | 18.9 |

| 7 | 34.0 | 22 | 34.9 |

| 8 | 40.5 | 23 | 69.9 |

| 9 | 49.6 | 24 | 77.6 |

| 10 | 36.9 | 25 | 74.1 |

| 11 | 69.4 | 26 | 27.8 |

| 12 | 31.0 | 27 | 28.1 |

| 13 | 137.6 | 28 | 29.8 |

| 14 | 49.0 | 29 | 21.7 |

| 15 | 33.0 | 30 | 29.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of this compound, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | 491.3731 [M+H]⁺ | C₃₀H₅₀O₅ |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the final sample height in the tube is approximately 4-5 cm.

Data Acquisition:

-

Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters were used to establish correlations and aid in the complete assignment of proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions for calibration curves.

-

For analysis of biological samples, a liquid-liquid or solid-phase extraction method should be employed to remove interfering matrix components.

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II LC System (or equivalent).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient from 5% to 95% B over a period of 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6545 Q-TOF (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Fragmentation: Collision-induced dissociation (CID) can be used to obtain product ion spectra for structural confirmation. The product ion mass spectrum of this compound shows a characteristic fragment at m/z 383.4.[1]

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its biological effects through the modulation of several signaling pathways. One of the key pathways is the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway.[2][3][4][5]

AMPK/SIRT1 Signaling Pathway

This compound activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can activate SIRT1, a protein deacetylase involved in various cellular processes, including inflammation and metabolism. This signaling cascade is implicated in the therapeutic effects of this compound.[2][3][4][5]

Caption: this compound activates the AMPK/SIRT1 signaling pathway.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from its natural source.

Caption: Workflow for isolation and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]

- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol A: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol A, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for advancing research and development. This technical guide provides an in-depth overview of the solubility and stability characteristics of Alisol A, presenting available quantitative data, detailed experimental protocols for its assessment, and a visualization of a key signaling pathway it modulates. This information is intended to serve as a valuable resource for researchers in formulation development, analytical chemistry, and pharmacology.

Solubility Characteristics

Alisol A is a lipophilic molecule, a characteristic that dictates its solubility profile. It is generally soluble in organic solvents and insoluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Alisol A in various organic solvents. It is important to note that solubility can be affected by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥49.1 | ~100.0 | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 | 203.78 | [2] |

| Dimethyl Sulfoxide (DMSO) | 30 | 61.13 | [3] |

| Ethanol (EtOH) | 30 | 61.13 | [3] |

| Dimethylformamide (DMF) | 30 | 61.13 | [3] |

| Water | Insoluble | - | [1] |

Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions or the specific form of Alisol A used. Researchers should determine the solubility for their specific application.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

Alisol A powder

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Add an excess amount of Alisol A to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Alisol A in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility of Alisol A in the solvent, typically expressed in mg/mL or mol/L.

Stability Characteristics

The stability of a compound is a critical factor for its storage, handling, and formulation. Alisol A's stability is influenced by temperature, pH, light, and the presence of oxidizing agents.

Storage Stability

-

Solid Form: Alisol A is stable for at least 4 years when stored as a powder at -20°C.[3]

-

Stock Solutions: The stability of Alisol A in solution is dependent on the storage temperature. For instance, stock solutions in DMSO can be stored for up to 1 month at -20°C.[2]

Stability in Solvents and under Different pH Conditions

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A general framework for conducting forced degradation studies on Alisol A is provided below, based on ICH guidelines.

2.3.1. General Experimental Workflow

References

Alisol-A: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol-A, a tetracyclic triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death, and suppress metastasis across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on key signaling pathways, experimental data, and detailed methodologies for researchers in oncology and drug development.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inducing Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspase cascades, regulation of pro- and anti-apoptotic proteins, and the induction of cellular stress signals.[2][4][5]

-

Inducing Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, predominantly at the G0/G1 phase.[1][4][6] This prevents cancer cells from replicating and dividing.

-

Inhibiting Metastasis: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, key processes in the metastatic cascade.[1][6][7] This is achieved by modulating the expression of proteins involved in cell adhesion and tissue remodeling.[1][6]

-

Modulating Key Signaling Pathways: The anti-cancer activities of this compound are orchestrated through its influence on critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and Hippo pathways.[1][2][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different cancer cell lines.

Table 1: Inhibition of Cancer Cell Viability by this compound

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Assay |

| HCT-116 | Colorectal Cancer | Not specified, dose-dependent decrease | 24 | MTT |

| HT-29 | Colorectal Cancer | Not specified, dose-dependent decrease | 24 | MTT |

| MDA-MB-231 | Breast Cancer | Significant inhibition at 5, 10, 20 µM | 24 | Not specified |

| SCC-9 | Oral Cancer | ~50 | 24 | MTT |

| HSC-3 | Oral Cancer | ~75 | 24 | MTT |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (µM) | Apoptotic Cells (%) | Time (h) | Assay |

| MDA-MB-231 | Breast Cancer | 5 | 24.97 ± 0.80 | 24 | Annexin V/PI |

| 10 | 31.81 ± 0.36 | 24 | Annexin V/PI | ||

| 20 | 33.87 ± 0.65 | 24 | Annexin V/PI | ||

| SCC-9 | Oral Cancer | 100 | 50.4 ± 4.69 | 24 | Annexin V/PI |

| HSC-3 | Oral Cancer | 100 | 26.9 ± 4.04 | 24 | Annexin V/PI |

Table 3: Induction of Cell Cycle Arrest by this compound

| Cell Line | Cancer Type | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | Time (h) |

| HCT-116 | Colorectal Cancer | 10, 20, 40 | Increased (dose-dependent) | Decreased (dose-dependent) | Not specified |

| HT-29 | Colorectal Cancer | 10, 20, 40 | Increased (dose-dependent) | Decreased (dose-dependent) | Not specified |

| MDA-MB-231 | Breast Cancer | 5 | 38.67 ± 0.88 | Not specified | 24 |

| 10 | 40.33 ± 0.88 | Not specified | 24 | ||

| 20 | 42.01 ± 1.15 | Not specified | 24 | ||

| SCC-9 | Oral Cancer | 100 | 23.1 | Not specified | 24 |

| HSC-3 | Oral Cancer | 100 | 24.6 | Not specified | 24 |

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[1][8] By suppressing the phosphorylation of key components of this pathway, this compound leads to decreased cell proliferation and survival.[1]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

JNK/p38 MAPK Signaling Pathway

In oral cancer cells, this compound has been shown to activate the JNK and p38 MAPK pathways, which are involved in cellular stress responses and can lead to apoptosis.[2][5][9] This activation triggers a caspase-dependent apoptotic cascade.[2][5]

Caption: this compound induces apoptosis via JNK/p38 MAPK pathway activation.

Hippo Signaling Pathway

This compound has also been found to inhibit the Hippo signaling pathway in nasopharyngeal carcinoma cells.[7] By promoting the phosphorylation and subsequent suppression of YAP, a key downstream effector of the Hippo pathway, this compound inhibits cancer cell proliferation, migration, and invasion.[7]

Caption: this compound inhibits the Hippo signaling pathway by suppressing YAP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Detailed Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-YAP, YAP, Caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound is a promising natural product with significant anti-cancer potential, demonstrated by its ability to induce apoptosis and cell cycle arrest, and inhibit metastasis in a range of cancer cell types. Its mechanism of action involves the modulation of key oncogenic signaling pathways, including PI3K/Akt/mTOR, JNK/p38 MAPK, and Hippo. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop it as a novel anti-cancer agent. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical cancer models.

References

- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

Ethnobotanical Uses of Alisol-A Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol-A, a protostane-type triterpenoid, is a bioactive compound of significant interest within the scientific community, primarily due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Alisma orientale and its synonym Alisma plantago-aquatica. The document details the traditional medicinal applications, presents quantitative data on its biological activities, outlines experimental protocols for its study, and visualizes key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Landscape of this compound Containing Plants

This compound is predominantly isolated from the rhizome of Alisma orientale (Sam.) Juzep., also known as Oriental water plantain.[1][2] In Traditional Chinese Medicine (TCM), the dried rhizome is referred to as "Ze Xie" and has been used for centuries to treat a variety of ailments.[3][4]

Traditional preparations typically involve decocting the dried, sliced rhizome in water.[4] The taste is described as sweet and bland, and its nature as cold.[2][4] In TCM theory, it is known to "drain dampness" and is used to address conditions associated with fluid retention.[5]

The primary ethnobotanical applications of Alisma rhizome are centered around its diuretic, anti-inflammatory, and metabolic-regulating properties.[1][6] Traditional uses include the treatment of:

-

Urinary Disorders: Edema, oliguria (scanty urine), and painful urination.[1][3][4]

-

Metabolic Conditions: Hyperlipidemia, diabetes, and fatty liver disease.[5][7]

-

Inflammatory Diseases: Nephritis and other inflammatory conditions.[3][6]

-

Other Ailments: Diarrhea, dizziness, and gonorrhea with turbid urine.[1][3]

The fresh rhizome and leaves are considered toxic, with the toxicity being reduced upon drying or cooking.[2]

Quantitative Data on this compound and its Biological Activities

While the precise concentration of this compound in Alisma rhizomes is not consistently reported across the literature, studies have quantified related triterpenoids. For instance, the content of alisol B and alisol B 23-acetate in a methanol (B129727) extract of Alisma plantago-aquatica var. orientale was found to be 0.0434% and 0.2365%, respectively.[8] The concentration of various triterpenoids can differ based on the geographical origin and processing of the plant material.[7]

This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize some of the key quantitative findings.

| Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines | |

| Cell Line | IC50 Value (µM) |

| HBV-infected 2.2.15 cells (inhibition of HBsAg secretion) | 39 |

| MDA-MB-231 (human breast cancer) | Induces G0/G1 arrest at 20 and 40 µM |

Data sourced from Cayman Chemical product information sheet.

| Table 2: In Vivo Effects of this compound | |

| Model | Dosage and Effect |

| High-fat diet-induced obese mice | 100 mg/kg per day reduced hepatic steatosis and improved plasma lipid profile. |

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

Extraction and Isolation of this compound from Alisma Rhizome

This protocol is a synthesized methodology for the extraction and isolation of this compound.

1. Extraction:

-

Plant Material: Dried and powdered rhizomes of Alisma orientale.

-

Solvent: 80% (v/v) ethanol.

-

Procedure:

-

Soak 200 g of the powdered rhizome in 1000 mL of 80% ethanol.

-

Heat the mixture at 60°C for 8 hours.

-

Filter the solution through a 0.2 µm filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

2. Isolation by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at 210 nm.

-

Procedure:

-

Dissolve the crude extract in a suitable solvent.

-

Inject the sample into the HPLC system.

-

Elute with a programmed gradient of increasing acetonitrile concentration.

-

Collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent from the collected fractions to yield purified this compound.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

-

Cell Lines: e.g., HCT-116 and HT-29 (colorectal cancer).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed approximately 5 x 10³ cells per well in a 96-well plate and culture for 24 hours at 37°C.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for a specified duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the optical density at 490 nm using a microplate reader.

-

Western Blot Analysis of Signaling Proteins

This protocol is for analyzing changes in protein expression in signaling pathways affected by this compound.

-

Cell Lysate Preparation:

-

Treat cells with the desired concentrations of this compound.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

References

- 1. Alisma orientale: Ethnopharmacology, Phytochemistry and Pharmacology of an Important Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alisma (Ze Xie) | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]

- 3. researchgate.net [researchgate.net]

- 4. 1stchineseherbs.com [1stchineseherbs.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Alisol A: A Modern Scientific Perspective on a Traditional Chinese Medicine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alisol A, a protostane-type triterpenoid (B12794562), is a prominent bioactive compound isolated from the rhizome of Alisma orientale (澤瀉, Zé Xiè), a plant with a long history of use in Traditional Chinese Medicine (TCM).[1] In TCM, Alisma orientale is traditionally used to promote urination, leach out dampness, and clear heat, and is indicated for conditions such as edema, urinary difficulty, and dizziness.[2][3][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Alisol A, revealing a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This technical guide provides an in-depth overview of the current scientific understanding of Alisol A, focusing on its role in modulating key signaling pathways, and presents quantitative data and detailed experimental protocols to support further research and drug development.

Chemical and Physical Properties

Alisol A is a tetracyclic triterpenoid with the chemical formula C30H50O5 and a molecular weight of 490.7 g/mol .[5][6] Its structure is characterized by a protostane (B1240868) skeleton. The solubility of Alisol A is limited in water but is higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Alisol A and its derivatives. This data provides a basis for understanding the potency and efficacy of these compounds in various experimental models.

Table 1: In Vitro Cytotoxicity of Alisol A and Its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Alisol A | HCT-116 | Colorectal Cancer | Dose-dependent decrease in viability at 5-160 µM | [5] |

| Alisol A | HT-29 | Colorectal Cancer | Dose-dependent decrease in viability at 5-160 µM | [5] |

| Alisol A 24-acetate | HeLa | Cervical Cancer | ~15 | [7] |

| Alisol A 24-acetate | KB/VIN | Multidrug-Resistant Cervical Cancer | ~12 | [7] |

| Alisol A 24-acetate | MCF-7 | Breast Cancer | ~20 | [7] |

| Alisol A 24-acetate | MCF-7/DOX | Multidrug-Resistant Breast Cancer | ~18 | [7] |

| Alisol B 23-acetate | HepG2 | Liver Cancer | ~25 | [7] |

| Alisol B 23-acetate | HepG2/VIN | Multidrug-Resistant Liver Cancer | ~20 | [7] |

Table 2: In Vivo and In Vitro Effective Concentrations of Alisol A and Its Derivatives

| Compound | Model System | Condition | Effective Concentration/Dose | Observed Effect | Citation(s) |

| Alisol A | ApoE-/- mice | Atherosclerosis | 25-100 mg/kg (i.g.) | Alleviated arterial plaque | [8] |

| Alisol A | HCT-116 and HT-29 cells | Colorectal Cancer | 10, 20, 40 µM | Induced G0/G1 cell cycle arrest | [5] |

| Alisol A 24-acetate | Rat vascular smooth muscle cells | ox-LDL-induced proliferation | 5, 10, 20 mg/L | Inhibited proliferation | [9] |

| Alisol A 24-acetate | Rat model | Osteoarthritis | Not specified | Attenuated cartilage degeneration | [10] |

| Alisol B 23-acetate | Male murine model | Colitis-Associated Colorectal Cancer | 50 mg/kg (intragastric) | Alleviated body weight loss and tumor load | [3] |

Signaling Pathways Modulated by Alisol A

Alisol A exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Alisol A.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Alisol A has been shown to inhibit this pathway in colorectal cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5]

Caption: Alisol A inhibits the PI3K/Akt/mTOR signaling pathway.

AMPK/SIRT1 Signaling Pathway

In the context of atherosclerosis, Alisol A has been demonstrated to activate the AMPK/SIRT1 signaling pathway.[11] This activation contributes to the alleviation of arterial plaques.

Caption: Alisol A activates the AMPK/SIRT1 signaling pathway.

JNK/p38 MAPK Signaling Pathway

Alisol A can induce apoptosis in oral cancer cells by triggering the JNK/p38 MAPK-mediated apoptotic cascade.[10]

Caption: Alisol A induces apoptosis via the JNK/p38 MAPK pathway.

STAT3 Signaling Pathway

Research has indicated that Alisol F, a related compound, can suppress the phosphorylation of STAT3, a key transcription factor involved in inflammation and cancer.[12] This suggests a potential mechanism for the anti-inflammatory and anti-cancer effects of alisol compounds.

Caption: Alisol F inhibits the phosphorylation of STAT3.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of Alisol A.

Extraction and Isolation of Alisol A from Alisma orientale

Objective: To extract and purify Alisol A from the dried rhizomes of Alisma orientale.

Protocol:

-

Extraction:

-

Dried and powdered rhizomes of Alisma orientale are refluxed with 95% ethanol for 2 hours. This process is repeated three times to ensure complete extraction.

-

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, followed by chloroform (B151607) and methanol, to separate fractions with different polarities.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing Alisol A are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.

-

The purity of the isolated Alisol A is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, MS).

-

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Alisol A on cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

-

Compound Treatment:

-

Prepare a stock solution of Alisol A in DMSO.

-

Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80, 160 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the existing medium with 100 µL of medium containing the various concentrations of Alisol A. Include a vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.[2]

-

-

Formazan (B1609692) Solubilization:

-

Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

-

-

Absorbance Reading:

-

Read the absorbance at 570 nm or 590 nm using a microplate reader.[14]

-

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of Alisol A on the expression and phosphorylation of key signaling proteins.

Protocol:

-

Cell Lysis:

-

Treat cells with Alisol A at the desired concentrations and for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and agitate for 30 minutes at 4°C.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[15]

-

Conclusion

Alisol A, a key bioactive compound from the traditional Chinese medicine Alisma orientale, demonstrates significant therapeutic potential through its modulation of various critical signaling pathways. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the multifaceted mechanisms of Alisol A and its derivatives will be crucial for translating the wisdom of traditional medicine into novel, evidence-based therapies for a range of diseases, including cancer and metabolic disorders. The continued exploration of its molecular targets and the optimization of its pharmacological properties will pave the way for its potential clinical application.

References

- 1. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Effect of alisol A 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. origene.com [origene.com]

Preliminary Screening of Alisol-A for Novel Bioactivities: An In-depth Technical Guide

Abstract

Alisol-A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its potential bioactivities, with a primary focus on its anticancer, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development. Additionally, this guide summarizes the current quantitative data on this compound's efficacy and elucidates the underlying molecular mechanisms through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. This compound is a tetracyclic triterpenoid that has garnered significant scientific interest due to its wide range of biological activities.[1] Preclinical studies have demonstrated its potential in various therapeutic areas, including oncology, inflammation, and metabolic disorders.[2][3] This guide aims to consolidate the existing knowledge on the bioactivities of this compound and provide standardized, detailed protocols for its preliminary screening, thereby enabling a more systematic evaluation of its therapeutic potential.

Quantitative Data on this compound Bioactivities

The following tables summarize the quantitative data from various studies investigating the bioactivities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | 2.5-40 | Suppressed proliferation, migration, and invasion.[3] | [3] |

| MDA-MB-231 | Breast Cancer | Annexin V/PI | 5, 10, 20 | Increased apoptosis to 24.97%, 31.81%, and 33.87% respectively.[4] | [4] |

| MDA-MB-231 | Breast Cancer | Cell Cycle Analysis | 5 | Increased G1 phase cells from 26.67% to 38.67%.[4] | [4] |

| HCT-116 | Colorectal Cancer | MTT Assay | 5-160 | Dose-dependent inhibition of proliferation.[3] | [3] |

| HT-29 | Colorectal Cancer | MTT Assay | 5-160 | Dose-dependent inhibition of proliferation.[3] | [3] |

| SCC-9 | Oral Cancer | MTT Assay | 100 | Reduced cell viability to 17.8%.[5] | [5] |

| HSC-3 | Oral Cancer | MTT Assay | 100 | Reduced cell viability to 31.1%.[5] | [5] |

| 2.2.15 | Hepatitis B | ELISA | 39 (IC50) | Inhibited secretion of HBV surface antigen.[6] | [6] |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Target | IC50 (µM) | Reference |

| 11-deoxy-25-anhydro-Alisol-E | sEH Inhibition | Soluble Epoxide Hydrolase | 3.40 | [7][8] |

| 11-deoxy-Alisol-B | sEH Inhibition | Soluble Epoxide Hydrolase | 5.94 | [7][8] |

| Alismanin B | sEH Inhibition | Soluble Epoxide Hydrolase | 7.15 | [7][8] |

| 3β-hydroxy-25-anhydro-Alisol-F | sEH Inhibition | Soluble Epoxide Hydrolase | 10.06 | [7][8] |

| 3β-hydroxy-Alisol-G | sEH Inhibition | Soluble Epoxide Hydrolase | 30.45 | [7][8] |

Table 3: Metabolic Regulatory Effects of this compound (In Vivo)

| Animal Model | Dosage | Duration | Key Findings | Reference |

| High-fat diet-induced obese mice | 100 mg/kg/day | - | Reduced hepatic steatosis; decreased plasma TG, total cholesterol, and LDL-C.[6] | [6] |

| High-fat diet-induced obese mice | 100 mg/kg/day | - | Decreased blood glucose and insulin (B600854) levels in glucose and insulin tolerance tests.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for the preliminary screening of this compound's bioactivities.

General Experimental Workflow

The following diagram illustrates a general workflow for the preliminary screening of a natural compound like this compound.

Anticancer Activity Assays

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways modulated by this compound.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-PI3K, p-Akt, p-mTOR, cleaved caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its bioactivities by modulating several key signaling pathways. The following diagrams illustrate these pathways.

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in cancer.[9]

JNK/p38 MAPK Signaling Pathway (Anticancer)

In oral cancer cells, this compound induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5]

AMPK/SIRT1 Signaling Pathway (Anti-atherosclerotic)

This compound alleviates arterial plaque by activating the AMPK/SIRT1 signaling pathway, which plays a role in regulating lipid metabolism and inflammation.[10]

AMPK/ACC/SREBP-1c Signaling Pathway (Metabolic Regulation)

This compound attenuates obesity and metabolic disorders by activating the AMPK/ACC/SREBP-1c pathway, which is involved in fatty acid synthesis and oxidation.[2]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. The preliminary screening data strongly suggest its utility as a lead compound for the development of novel anticancer, anti-inflammatory, and metabolic regulatory agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on optimizing its therapeutic efficacy, evaluating its safety profile in more comprehensive preclinical models, and exploring its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Alisol A Molecular Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Alisol A, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. A comprehensive understanding of its molecular targets is paramount for its development as a therapeutic agent. This technical guide provides a detailed framework for the in silico prediction of Alisol A's molecular targets, designed for researchers, scientists, and drug development professionals. The guide outlines a systematic workflow, integrating reverse docking, pharmacophore modeling, and molecular dynamics simulations to identify and validate potential protein interactions. Detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows are provided to facilitate the practical application of these computational methodologies in the exploration of Alisol A's mechanism of action and the broader field of natural product-based drug discovery.

Introduction to Alisol A and In Silico Target Identification

Alisol A is a key bioactive constituent of Alisma orientale, a plant long used in traditional medicine.[1] Its therapeutic potential is underscored by its influence on multiple signaling pathways, including the PI3K/Akt, MAPK, and AMPK/SIRT1 pathways.[2][3] Identifying the direct molecular targets of natural products like Alisol A has traditionally been a resource-intensive endeavor. In silico target prediction methods offer a rapid and cost-effective approach to generate and refine hypotheses regarding a compound's mechanism of action, thereby accelerating the drug discovery pipeline.[4]

This guide presents a comprehensive in silico workflow to elucidate the molecular targets of Alisol A. The proposed methodology leverages the three-dimensional structure of Alisol A to screen against extensive protein structure databases, predict binding affinities, and simulate the dynamics of the ligand-protein interactions.

Proposed In Silico Workflow for Alisol A Target Prediction

A multi-faceted computational approach is recommended to enhance the accuracy and reliability of target prediction for Alisol A. This workflow integrates several complementary techniques to cross-validate findings and provide a more holistic understanding of its potential biological activities.

Detailed Methodologies

Preparation of Alisol A Structure

The initial step involves obtaining and preparing the three-dimensional structure of Alisol A.

Protocol:

-

Structure Retrieval: Download the 3D structure of Alisol A in SDF or MOL2 format from a chemical database such as PubChem (CID: 15558616).[5]

-

Energy Minimization: Employ a computational chemistry software (e.g., UCSF Chimera, PyMOL with an energy minimization plugin, or Schrödinger Maestro) to perform energy minimization of the Alisol A structure. This is crucial to obtain a low-energy, stable conformation for subsequent docking studies. Use a suitable force field such as MMFF94 or OPLS3e.

-

Charge Calculation: Calculate the partial charges for each atom of the Alisol A molecule using a method like Gasteiger-Hückel or AM1-BCC.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Reverse Docking

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding targets.

Protocol:

-

Protein Target Database Preparation: Compile a comprehensive library of 3D protein structures. This can be sourced from databases like the Protein Data Bank (PDB) or computationally predicted structures from the AlphaFold Protein Structure Database.[6] It is advisable to curate a subset of targets relevant to known pharmacological effects of Alisol A (e.g., kinases, nuclear receptors, inflammatory pathway proteins).

-

Binding Site Identification: For each protein in the database, identify potential binding pockets. This can be done using algorithms that detect cavities on the protein surface.

-

High-Throughput Docking: Utilize a reverse docking server or software (e.g., idTarget, PharmMapper, or a custom script with a docking program like AutoDock Vina) to dock the prepared Alisol A structure into the identified binding sites of all proteins in the database.[7]

-

Ranking and Filtering: Rank the protein targets based on the predicted binding affinity (docking score). Filter the results to prioritize targets with the most favorable binding energies. A common threshold for a promising hit is a binding energy of less than -7.0 kcal/mol.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a ligand that are responsible for its biological activity.

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-Based: If a set of known active ligands for a particular target is available, align them to generate a common feature pharmacophore model.

-

Structure-Based: If a crystal structure of a target protein with a bound ligand is available, a pharmacophore model can be generated based on the key interactions between the ligand and the protein's active site.[1]

-

-

Pharmacophore Database Screening: Screen a 3D conformational database of Alisol A against a pre-computed pharmacophore database (e.g., PharmaDB, ZINCPharmer).

-

Hit Ranking: Rank the potential targets based on how well the conformation of Alisol A fits the pharmacophore models.

Quantitative Data Presentation

The following tables present hypothetical yet realistic quantitative data that would be generated from the in silico workflow for Alisol A.

Table 1: Reverse Docking Results for Alisol A

| Protein Target | PDB ID | Protein Class | Docking Score (kcal/mol) | Key Interacting Residues |

| PI3Kγ | 1E8X | Kinase | -9.8 | Val882, Lys833, Asp964 |

| Akt1 | 4GV1 | Kinase | -9.5 | Leu156, Thr211, Asp292 |

| TNF-α | 2AZ5 | Cytokine | -9.2 | Tyr59, Gln61, Ser60 |

| AMPKα1 | 4CFE | Kinase | -8.9 | Thr172, Lys29, Asp157 |

| P-glycoprotein | 6C0V | Transporter | -8.7 | Phe336, Gln725, Tyr953 |

| MAPK1 (ERK2) | 4QTB | Kinase | -8.5 | Lys54, Gln105, Asp111 |

| SIRT1 | 4I5I | Deacetylase | -8.2 | His363, Ile347, Ser441 |

| EGFR | 2GS2 | Kinase | -7.9 | Leu718, Thr790, Asp855 |

| SRC | 2SRC | Kinase | -7.6 | Thr338, Leu273, Asp404 |

| c-myc DNA | 1NKP | DNA | -7.3 | DG8, DG7, DC16 |

Table 2: Molecular Dynamics Simulation and Binding Free Energy Analysis

| Alisol A - Protein Complex | Average RMSD (Å) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Free Energy (MM/GBSA) (kcal/mol) |

| PI3Kγ | 1.8 ± 0.3 | -45.2 ± 3.1 | -15.7 ± 2.5 | -60.9 ± 4.0 |

| Akt1 | 2.1 ± 0.4 | -42.8 ± 2.8 | -13.5 ± 2.1 | -56.3 ± 3.5 |

| TNF-α | 1.9 ± 0.2 | -39.5 ± 2.5 | -11.2 ± 1.9 | -50.7 ± 3.1 |

| AMPKα1 | 2.3 ± 0.5 | -38.1 ± 2.9 | -10.8 ± 1.7 | -48.9 ± 3.3 |

Table 3: In Silico ADMET Prediction for Alisol A

| Property | Predicted Value | Assessment |

| Human Intestinal Absorption | High | Favorable |

| Caco-2 Permeability | High | Favorable |

| Blood-Brain Barrier Penetration | Low | Low CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| AMES Mutagenicity | Non-mutagenic | Safe |

Visualization of Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Alisol A

The following diagrams illustrate the key signaling pathways that are known to be modulated by Alisol A and its derivatives, providing context for the predicted molecular targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Alisol A: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Alisol A, a tetracyclic triterpenoid (B12794562) compound extracted from the rhizome of Alisma orientale. This document details its mechanism of action and provides specific protocols for cell-based assays to evaluate its anti-inflammatory and anti-cancer properties.

Mechanism of Action

Alisol A exerts its biological effects through the modulation of several key signaling pathways. In anti-inflammatory responses, it has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1] This is achieved, in part, by activating the AMPK/SIRT1 signaling pathway and inhibiting the NF-κB pathway.[2][3] In the context of cancer, Alisol A demonstrates anti-tumor activity by inhibiting cell proliferation, migration, and invasion.[1][4] This is mediated through the inactivation of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis via the JNK/p38 MAPK pathway.[4][5][6][7]

Data Presentation: Efficacy of Alisol A in Cell-Based Assays

The following tables summarize the quantitative data on the efficacy of Alisol A in various cancer and inflammatory cell models.

Table 1: Anti-Cancer Activity of Alisol A

| Cell Line | Assay Type | Parameter | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Proliferation Assay | - | 2.5-40 µM (24 h) | Suppressed proliferation, migration, and invasion | [1] |

| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | % Apoptotic Cells | 5, 10, 20 µM | 24.97±0.80%, 31.81±0.36%, 33.87±0.65% | [8] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 | 8.112 µM | - | [8] |

| HCT-116 (Colorectal Cancer) | Proliferation Assay | - | 5-160 µM (24 h) | Dose-dependent inhibition of proliferation | [1][4] |

| HT-29 (Colorectal Cancer) | Proliferation Assay | - | 5-160 µM (24 h) | Dose-dependent inhibition of proliferation | [1][4] |

| SCC-9 (Oral Cancer) | Cell Viability | % of Control | 100 µM | Reduced to 17.8 ± 2.2% | [9] |

| HSC-3 (Oral Cancer) | Cell Viability | % of Control | 100 µM | Reduced to 31.1 ± 2.4% | [9] |

Table 2: Anti-Inflammatory and Other Activities of Alisol A

| Cell Line | Model | Parameter | Concentration | Effect | Reference |

| HepG2 | Free Fatty Acid-induced | p-AMPK, p-ACC levels | 1-5 µM | Restored levels | [1] |

| HAECs (Endothelial Cells) | Proliferation Assay | - | 40 µM (24-72 h) | Inhibited proliferation | [1] |

| Chondrocytes | IL-1β-induced Injury | NO, PGE2, TNF-α, IL-6 | Not Specified | Reduced levels | [10] |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to investigate the effects of Alisol A.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting cell-based assays with Alisol A.

Caption: General experimental workflow for Alisol A cell-based assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of Alisol A on the viability of cancer cells.

Materials:

-

Alisol A

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cancer cell lines (e.g., HCT-116, HT-29)[4]

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed approximately 5x10³ cells per well in a 96-well plate and culture for 24 hours at 37°C.[4]

-

Treatment: Prepare various concentrations of Alisol A (e.g., 5, 10, 20, 40, 80, 160 µM) in culture medium.[4] Replace the medium in the wells with the Alisol A-containing medium.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Remove the MTT solution and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measurement: Measure the optical density at 490 nm using a microplate reader.[4]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol is to quantify Alisol A-induced apoptosis using flow cytometry.

Materials:

-

Alisol A

-

MDA-MB-231 cells[8]

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with desired concentrations of Alisol A (e.g., 5, 10, 20 µM) for 24 hours.[8]

-